molecular formula C10H11NO3 B1380977 Ethyl 2-acetylnicotinate CAS No. 4763-58-0

Ethyl 2-acetylnicotinate

Cat. No. B1380977
CAS RN: 4763-58-0
M. Wt: 193.2 g/mol
InChI Key: RIQXKNANXXJUHS-UHFFFAOYSA-N
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Description

Ethyl 2-acetylnicotinate, also known as ethyl 2-(pyridin-3-yl) acetate, is an organic compound that belongs to the nicotinic acid derivatives family. It has the molecular formula C10H11NO3 .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-acetylnicotinate were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

Ethyl 2-acetylnicotinate has a molecular weight of 193.2 g/mol. The molecular structure of Ethyl 2-acetylnicotinate can be found in various databases .


Physical And Chemical Properties Analysis

Ethyl 2-acetylnicotinate belongs to the nicotinic acid derivatives family. More specific physical and chemical properties were not found in the available literature .

Scientific Research Applications

  • Scientific Field: Dermatology and Cosmetology

    • Application : Nicotinamide, a compound similar to Ethyl 2-acetylnicotinate, is used in skincare products to control skin aging and pigmentation .
    • Methods of Application : Nicotinamide is typically applied topically, either alone or in combination with other active ingredients .
    • Results : Clinical trials have shown that topical treatment with nicotinamide can reduce the progression of skin aging and hyperpigmentation .
  • Scientific Field: Organic Chemistry

    • Application : Ethyl cyanoacetate, another compound similar to Ethyl 2-acetylnicotinate, is used in the synthesis of coumarin-3-carboxylate ester .
    • Methods of Application : The synthesis involves a Knoevenagel condensation followed by selective cyclization .
    • Results : The reaction yields coumarin-3-carboxylate ester, a compound with applications in various fields including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Scientific Field: Medicinal Chemistry

    • Application : Tetrahydroquinolines, synthesized using compounds similar to Ethyl 2-acetylnicotinate, have been studied for their potential medicinal properties .
    • Methods of Application : The synthesis involves the reaction of 1-naphthaldehyde with ethyl cyanoacetate .
    • Results : The reaction yields highly substituted tetrahydroquinolines .

Safety And Hazards

While specific safety data for Ethyl 2-acetylnicotinate was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safety protocols .

properties

IUPAC Name

ethyl 2-acetylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQXKNANXXJUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylnicotinate

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-(1-ethoxyvinyl)nicotinate (27 g) and acetone (300 mL) was added 2M hydrochloric acid (370 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, to the residue were added ethyl acetate and saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (15 g).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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